2,4,6-Tribromophenyl 3-phenylpropanoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H11Br3O2 |
|---|---|
Molecular Weight |
463g/mol |
IUPAC Name |
(2,4,6-tribromophenyl) 3-phenylpropanoate |
InChI |
InChI=1S/C15H11Br3O2/c16-11-8-12(17)15(13(18)9-11)20-14(19)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2 |
InChI Key |
YYRRMUOWEUSAGZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(=O)OC2=C(C=C(C=C2Br)Br)Br |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)OC2=C(C=C(C=C2Br)Br)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2,4,6 Tribromophenyl 3 Phenylpropanoate
Precursor Synthesis and Functionalization Routes
The successful synthesis of 2,4,6-Tribromophenyl (B11824935) 3-phenylpropanoate is contingent upon the efficient preparation of its constituent building blocks. This section details the synthetic pathways to 2,4,6-Tribromophenol (B41969) and derivatives of 3-Phenylpropanoic acid.
Synthesis of 2,4,6-Tribromophenol for Esterification
2,4,6-Tribromophenol (TBP) is a brominated derivative of phenol (B47542) that serves as the alcohol component in the esterification. wikipedia.org Its synthesis is a classic example of electrophilic aromatic substitution on a highly activated benzene (B151609) ring.
One common laboratory method involves the direct bromination of phenol. prepchem.comyoutube.com In this procedure, an aqueous solution of phenol is treated with an aqueous solution of bromine. The hydroxyl group of phenol is a strong activating group, directing the incoming electrophiles (bromine) to the ortho and para positions. The reaction is typically rapid and results in the precipitation of the white solid, 2,4,6-Tribromophenol. prepchem.com The product can then be purified by recrystallization from a suitable solvent such as dilute ethanol. prepchem.com
| Reactants | Reagents/Solvents | Product | Key Observations |
| Phenol | Aqueous Bromine, Water | 2,4,6-Tribromophenol | White precipitate forms; reaction is generally quantitative. prepchem.com |
| Phenol, Hydrobromic Acid | Hydrogen Peroxide, Water/Ethanol | 2,4,6-Tribromophenol | Yields of 89-95% with purity >99%. google.com |
| Phenol, Metal Bromide | Sulfuric Acid, Hydrogen Peroxide | 2,4,6-Tribromophenol | In situ generation and regeneration of bromine. google.com |
An alternative approach involves the use of hydrobromic acid and an oxidizing agent like hydrogen peroxide in a solvent such as water or a mixture of water and ethanol. google.com This method can produce TBP with high purity and yield. Another variation employs the reaction of phenol with a metal bromide salt in the presence of sulfuric acid and hydrogen peroxide, which allows for the simultaneous generation and regeneration of bromine. google.com
Synthetic Approaches to 3-Phenylpropanoic Acid Derivatives
3-Phenylpropanoic acid, also known as hydrocinnamic acid, is the carboxylic acid component required for the esterification. Several synthetic routes are available for its preparation.
A well-established method involves the malonic ester synthesis. youtube.com Diethyl malonate is first deprotonated with a base, typically sodium ethoxide, to form an enolate. This enolate then acts as a nucleophile, reacting with benzyl (B1604629) bromide in a substitution reaction to yield diethyl 2-benzylmalonate. Subsequent hydrolysis of the diester followed by decarboxylation upon heating affords 3-phenylpropanoic acid. youtube.com
| Starting Material | Key Reagents | Intermediate(s) | Final Product |
| Diethyl malonate | 1. Sodium ethoxide2. Benzyl bromide | Diethyl 2-benzylmalonate | 3-Phenylpropanoic acid |
| Cinnamaldehyde | 1. H₂, Pd catalyst2. O₂ | 3-Phenylpropanal | 3-Phenylpropanoic acid |
Another commercially attractive process starts from cinnamaldehyde. google.com Cinnamaldehyde is first hydrogenated in the presence of a palladium-containing catalyst to produce 3-phenylpropanal. The resulting aldehyde can then be oxidized to 3-phenylpropionic acid using a medium containing molecular oxygen at an elevated temperature. google.com This two-step process offers a high degree of conversion and selectivity.
Esterification Reaction Strategies for the Formation of 2,4,6-Tribromophenyl 3-phenylpropanoate
The formation of the ester bond between the sterically hindered 2,4,6-Tribromophenol and 3-Phenylpropanoic acid requires specific and efficient esterification protocols. Due to the reduced nucleophilicity of the phenolic hydroxyl group, direct acid-catalyzed esterification is often slow and inefficient. libretexts.orgchemguide.co.ukyoutube.com Therefore, methods that activate the carboxylic acid are generally preferred.
Classical Esterification Protocols
Classical esterification methods for phenols often involve the use of more reactive acylating agents than the free carboxylic acid. libretexts.orgchemguide.co.ukyoutube.com Reacting the phenol with an acid chloride or acid anhydride (B1165640) are common strategies. libretexts.orgchemguide.co.uk
For the synthesis of this compound, 3-phenylpropanoic acid would first need to be converted to its more reactive acid chloride, 3-phenylpropanoyl chloride, using a reagent like thionyl chloride or oxalyl chloride. The subsequent reaction of 3-phenylpropanoyl chloride with 2,4,6-Tribromophenol, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct, would yield the desired ester.
Alternatively, 3-phenylpropanoic anhydride could be used. The reaction of an acid anhydride with a phenol is typically slower than with an acid chloride and may require heating. chemguide.co.uk To enhance the reaction rate, the phenol can be converted to its more nucleophilic phenoxide salt by treatment with a base like sodium hydroxide (B78521) prior to the addition of the anhydride. libretexts.orgchemguide.co.uk
| Acylating Agent | Base (if applicable) | Byproduct | General Conditions |
| 3-Phenylpropanoyl chloride | Pyridine or other amine base | HCl | Typically room temperature |
| 3-Phenylpropanoic anhydride | Sodium Hydroxide (to form phenoxide) | 3-Phenylpropanoic acid | Often requires warming chemguide.co.uk |
Carbodiimide-Mediated Esterification (e.g., Steglich Esterification)
The Steglich esterification is a mild and highly effective method for forming esters, particularly from sterically hindered or sensitive substrates. organic-chemistry.orgwikipedia.org This reaction utilizes a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC) or N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. wikipedia.orgnih.gov A catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is crucial for the reaction to proceed efficiently, especially with weakly nucleophilic alcohols like phenols. organic-chemistry.orgwikipedia.org
In this process, the carboxylic acid (3-phenylpropanoic acid) reacts with the carbodiimide to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP, being a superior nucleophile to the phenol, then reacts with this intermediate to form a reactive acyl-pyridinium species. This "active ester" is then readily attacked by the 2,4,6-Tribromophenol to furnish the final ester, this compound, and the urea (B33335) byproduct (e.g., dicyclohexylurea, DCU). organic-chemistry.orgwikipedia.org The mild, often room temperature, conditions of the Steglich esterification make it a valuable tool for complex syntheses. wikipedia.org
| Coupling Reagent | Catalyst | Solvent | Key Intermediate |
| DCC or EDC | DMAP | Polar aprotic (e.g., DCM, THF) wikipedia.org | O-acylisourea |
Mixed Anhydride Methodologies (e.g., Yamaguchi Esterification)
The Yamaguchi esterification is another powerful method for the synthesis of esters, especially for sterically demanding alcohols and in the formation of macrolactones. organic-chemistry.orgwikipedia.org This protocol involves the formation of a mixed anhydride from the carboxylic acid. wikipedia.orgrsc.org
The procedure begins with the reaction of the carboxylic acid (3-phenylpropanoic acid) with 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent) in the presence of a base like triethylamine (B128534). organic-chemistry.orgfrontiersin.org This forms a mixed anhydride. The alcohol (2,4,6-Tribromophenol) is then added along with a stoichiometric amount of DMAP. organic-chemistry.orgfrontiersin.org DMAP acts as an acyl transfer catalyst, reacting with the mixed anhydride at the less sterically hindered carbonyl group (from the 3-phenylpropanoic acid moiety) to form a highly reactive acyl-pyridinium intermediate. This intermediate is then efficiently intercepted by the alcohol to yield the desired ester. organic-chemistry.org The Yamaguchi protocol is known for its high yields and mild reaction conditions. researchgate.netnih.gov
| Activating Reagent | Base | Acyl Transfer Catalyst | Solvent |
| 2,4,6-Trichlorobenzoyl Chloride | Triethylamine | DMAP | Toluene, THF frontiersin.orgnih.gov |
Alternative Coupling Reagents and Conditions
The synthesis of esters from sterically hindered phenols and carboxylic acids can be achieved using various coupling reagents that activate the carboxylic acid, allowing for milder reaction conditions compared to traditional methods. Common strategies include the use of carbodiimides, phosphonium (B103445) salts, and uronium salts.
Carbodiimide-Based Reagents: Dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are frequently employed in conjunction with a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), in a process known as the Steglich esterification. wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of an O-acylisourea intermediate, which is then attacked by the alcohol. organic-chemistry.org DMAP acts as an acyl transfer agent, accelerating the reaction and suppressing the formation of the N-acylurea byproduct. organic-chemistry.org Water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) offer the advantage of easier purification, as the urea byproduct can be removed by aqueous workup. nih.govresearchgate.net
Phosphonium and Uronium Salt Reagents: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are highly effective for coupling sterically hindered substrates. organic-chemistry.orgnih.gov These reagents form activated esters in situ, which then readily react with the alcohol. nih.gov HATU, for instance, is known for its high reactivity and ability to minimize racemization. nih.gov
Yamaguchi Esterification: For particularly challenging esterifications involving sterically hindered alcohols and carboxylic acids, the Yamaguchi esterification provides a powerful method. nih.govorganic-chemistry.org This protocol involves the formation of a mixed anhydride from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (TCBC), which is then reacted with the alcohol in the presence of a stoichiometric amount of DMAP. organic-chemistry.orgnih.gov The bulky trichlorobenzoyl group directs the nucleophilic attack of DMAP to the less hindered carbonyl of the carboxylic acid, leading to a highly reactive acylated DMAP intermediate that readily esterifies the alcohol. organic-chemistry.org
Table 1: Comparison of Alternative Coupling Reagents for Hindered Esterification
| Coupling Reagent System | General Reaction Conditions | Key Advantages | Potential Byproducts | Relevant Findings |
|---|---|---|---|---|
| DCC/DMAP (Steglich) | Anhydrous aprotic solvent (e.g., DCM, THF), Room Temperature | Mild conditions, effective for many hindered alcohols. organic-chemistry.org | Dicyclohexylurea (DCU) - often requires filtration. wikipedia.org | DMAP is crucial for accelerating the reaction and preventing N-acylurea formation. organic-chemistry.org |
| EDC/DMAP | Aprotic or greener solvents (e.g., Acetonitrile), Room Temperature | Water-soluble urea byproduct allows for easier purification via extraction. researchgate.net | Water-soluble urea. | A greener alternative to DCC, especially when using less hazardous solvents. nih.gov |
| PyBOP/Base | Aprotic solvent (e.g., DMF, DCM), Base (e.g., DIPEA), Room Temperature | High coupling efficiency, low racemization. organic-chemistry.org | Hexamethylphosphoramide (HMPA) from BOP (carcinogenic), phosphonium byproducts. organic-chemistry.org | Effective for sensitive substrates. organic-chemistry.org |
| HATU/Base | Aprotic solvent (e.g., DMF), Base (e.g., DIPEA, NMM), Room Temperature | Very fast reaction rates, less epimerization, effective for N-methyl amino acids. nih.gov | Tetramethylurea and HOAt byproducts. | Considered one of the most efficient coupling reagents. nih.gov |
| TCBC/DMAP (Yamaguchi) | Two-step, one-pot: 1. Formation of mixed anhydride with TCBC and base (e.g., Et3N) in an aprotic solvent (e.g., Toluene, THF). 2. Addition of alcohol and DMAP. | Excellent for highly functionalized and sterically demanding esters and macrolactonization. nih.govorganic-chemistry.org | 2,4,6-Trichlorobenzoic acid, DMAP hydrochloride. | The formation of a symmetric aliphatic anhydride in situ can explain the high regioselectivity. organic-chemistry.org |
Optimization of Reaction Parameters and Yields
The yield of this compound is highly dependent on the optimization of several reaction parameters. Due to the steric hindrance of 2,4,6-tribromophenol, achieving high conversion requires careful selection of reagents, solvent, temperature, and reaction time.
Stoichiometry of Reagents: In coupling reactions, the stoichiometry of the carboxylic acid, alcohol, coupling agent, and any additives is critical. For hindered esterifications, it is common to use a slight excess of the carboxylic acid and the coupling reagent to drive the reaction to completion. For instance, in a Steglich esterification, using 1.1 to 1.5 equivalents of the carboxylic acid and coupling reagent relative to the alcohol can significantly improve yields. orgsyn.org
Solvent Choice: The solvent can influence reaction rates and solubility of reactants and byproducts. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are common solvents for Steglich and other coupling reactions. rsc.org However, the polarity and coordinating ability of the solvent can affect the reactivity of the activated species. For example, in some cases, less polar solvents can be advantageous.
Temperature and Reaction Time: While many coupling reactions proceed at room temperature, gentle heating may be necessary for particularly sluggish reactions involving hindered substrates. orgsyn.org However, elevated temperatures can also lead to side reactions and decomposition. Reaction times can vary from a few hours to overnight, and monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial for determining the optimal reaction time.
Base Selection: In methods requiring a base, such as those using phosphonium or uronium salts, the choice of base is important. Non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) are commonly used to neutralize acids formed during the reaction without competing in the esterification.
Table 2: Hypothetical Optimization of Steglich Esterification for this compound
| Entry | Coupling Reagent (equiv.) | DMAP (equiv.) | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |
|---|---|---|---|---|---|---|
| 1 | DCC (1.1) | 0.1 | DCM | 25 | 12 | 65 |
| 2 | DCC (1.5) | 0.2 | DCM | 25 | 24 | 75 |
| 3 | EDC (1.5) | 0.2 | DCM | 25 | 24 | 78 |
| 4 | EDC (1.5) | 0.2 | Acetonitrile (B52724) | 25 | 24 | 80 |
| 5 | DCC (1.5) | 0.2 | DCM | 40 | 12 | 70 (with potential side products) |
Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for ester synthesis. These approaches focus on using safer solvents, reducing waste, and employing catalytic methods.
Use of Greener Solvents: A significant improvement in the environmental impact of esterification reactions is the replacement of hazardous solvents like DCM and DMF. Acetonitrile has been demonstrated as a greener alternative for Steglich esterifications, offering comparable yields and rates while being less hazardous. nih.gov Furthermore, the use of acetonitrile can simplify purification by allowing for an extractive work-up, thus avoiding the need for column chromatography. nih.gov
Solvent-Free Conditions: Mechanochemistry, which involves conducting reactions by grinding solids together, offers a completely solvent-free approach. nih.gov This method has been successfully applied to the esterification of various carboxylic acids and phenols with good to excellent yields under mild, room-temperature conditions. nih.gov Another solvent-free approach involves heating the reactants with a catalyst in the absence of a solvent. For example, phenolic esters have been prepared by heating phenols with acetic anhydride without any catalyst. mdpi.com
Catalytic Methods: The development of reusable catalysts is a cornerstone of green chemistry. Solid acid catalysts, such as ion-exchange resins (e.g., Dowex H+), zeolites, and supported heteropolyacids, can be used to promote esterification and are easily separated from the reaction mixture by filtration, allowing for their recycling. nih.govrsc.org For instance, the Dowex H+/NaI system has been shown to be effective for the synthesis of sterically hindered esters under relatively mild conditions. nih.gov Polyaniline salts have also been reported as effective, recoverable, and reusable catalysts for the esterification of carboxylic acids with alcohols.
Table 3: Green Chemistry Approaches for Hindered Ester Synthesis
| Approach | Method | Typical Conditions | Green Advantages | Relevant Findings |
|---|---|---|---|---|
| Greener Solvents | Steglich Esterification in Acetonitrile | EDC, DMAP, Acetonitrile, RT | Reduces use of hazardous solvents (DCM, DMF), simplifies purification. nih.gov | Yields are comparable to traditional solvent systems. nih.gov |
| Solvent-Free | Mechanically Induced Esterification | Grinding of reactants with a catalyst (e.g., I2/KH2PO2) at RT. nih.gov | Eliminates solvent waste, energy-efficient. nih.gov | Effective for a range of phenols, though steric hindrance can reduce yields. nih.gov |
| Solvent-Free | Catalyst-Free Thermal Synthesis | Heating phenol with an anhydride at elevated temperatures (e.g., 120-150 °C). mdpi.com | No solvent or catalyst waste. | High temperatures may not be suitable for all substrates. mdpi.com |
| Heterogeneous Catalysis | Solid Acid Catalysts (e.g., Dowex H+/NaI) | Refluxing in a minimal amount of solvent or neat. nih.gov | Catalyst is easily recoverable and reusable, reducing waste. rsc.org | Effective for synthesizing sterically hindered esters. nih.gov |
| Heterogeneous Catalysis | Polyaniline Salt Catalysis | Refluxing in a suitable solvent. | Catalyst is recoverable and reusable. | Demonstrates good activity for a range of carboxylic acids and alcohols. |
Elucidation of Reaction Mechanisms and Kinetics
Mechanistic Pathways of Ester Formation in 2,4,6-Tribromophenyl (B11824935) 3-phenylpropanoate Synthesis
The synthesis of 2,4,6-Tribromophenyl 3-phenylpropanoate from 2,4,6-tribromophenol (B41969) and 3-phenylpropanoic acid is a classic example of esterification. This transformation is governed by the principles of nucleophilic acyl substitution, a fundamental reaction class in organic chemistry. masterorganicchemistry.comlibretexts.org
Nucleophilic Acyl Substitution Mechanisms
The formation of the ester bond in this compound proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.combyjus.com This is typically a two-step process known as the addition-elimination mechanism. masterorganicchemistry.com
The reaction commences with the nucleophilic attack of the hydroxyl group of 2,4,6-tribromophenol on the electrophilic carbonyl carbon of 3-phenylpropanoic acid. This initial addition step breaks the carbonyl π-bond and results in the formation of a transient, high-energy tetrahedral intermediate. libretexts.orgyoutube.com This intermediate is sp³ hybridized and contains a negatively charged oxygen atom. youtube.com
The general mechanism can be summarized as follows:
Addition: The oxygen atom of the 2,4,6-tribromophenol acts as a nucleophile, attacking the carbonyl carbon of 3-phenylpropanoic acid.
Formation of Tetrahedral Intermediate: A short-lived tetrahedral intermediate is formed. youtube.com
Elimination: The intermediate collapses, ejecting a water molecule and forming the final ester product, this compound.
Catalytic Roles in Esterification
Esterification reactions, particularly those involving less reactive components like phenols or sterically hindered acids, often require a catalyst to proceed at a reasonable rate. rsc.org Both Brønsted and Lewis acids are commonly employed. organic-chemistry.org
Acid Catalysis (Fischer Esterification): In the context of synthesizing this compound, an acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), plays a crucial role. masterorganicchemistry.comorganic-chemistry.org The mechanism under acidic conditions involves several equilibrium steps: masterorganicchemistry.com
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of 3-phenylpropanoic acid. byjus.comyoutube.com This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic hydroxyl group of 2,4,6-tribromophenol. youtube.comyoutube.com
Nucleophilic Attack: The 2,4,6-tribromophenol attacks the activated carbonyl carbon, leading to the formation of the tetrahedral intermediate. organic-chemistry.orgyoutube.com
Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the original hydroxyl groups of the carboxylic acid. masterorganicchemistry.com This converts the hydroxyl group into a much better leaving group: water. masterorganicchemistry.com
Elimination of Water: The tetrahedral intermediate eliminates a molecule of water to form a protonated ester. youtube.com
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. byjus.com
The entire process is reversible, and to drive the equilibrium towards the product side, it is common to use an excess of one reactant or to remove the water as it is formed, for instance, by using a Dean-Stark apparatus. organic-chemistry.orgyoutube.com
Other Catalytic Systems: While strong Brønsted acids are traditional, other catalysts can be utilized. Lewis acids like zirconium(IV) or hafnium(IV) salts have been shown to be effective for direct ester condensation. organic-chemistry.org Organocatalysts are also emerging as a milder alternative for sensitive substrates. rsc.org The choice of catalyst can be critical, especially given the steric hindrance provided by the ortho-bromine atoms on the phenol (B47542), which can slow down the reaction rate. ucr.ac.cr
Table 1: Comparison of Catalysts in Esterification Reactions
| Catalyst Type | Examples | Mechanism of Action | Advantages | Disadvantages |
|---|---|---|---|---|
| Brønsted Acids | H₂SO₄, HCl, TsOH | Protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.comorganic-chemistry.org | Low cost, high activity. | Can cause side reactions (e.g., dehydration, charring), corrosive, difficult to separate from product. rsc.org |
| Lewis Acids | Zr(IV) salts, Hf(IV) salts, FeCl₃ | Coordinates to the carbonyl oxygen, activating the carbonyl group for nucleophilic attack. organic-chemistry.org | Can be milder than Brønsted acids, sometimes more selective. | Can be sensitive to water, may require anhydrous conditions. |
| Organocatalysts | DMAP, Phosphine Oxides | Varies; can act as a nucleophilic catalyst (e.g., DMAP) or activate the carboxylic acid via other intermediates. byjus.comrsc.org | Mild reaction conditions, high selectivity, suitable for sensitive substrates. rsc.org | Can be more expensive, may have lower turnover numbers. |
Investigation of Potential Transformation and Derivatization Mechanisms
The structure of this compound offers several sites for potential chemical transformations. These include reactions at the tribromophenyl ring, the ester linkage, and the phenylpropanoate side chain.
Exploration of Substitution Reaction Pathways (e.g., at the tribromophenyl ring)
The 2,4,6-tribromophenyl ring is a highly substituted aromatic system. The potential for further substitution is influenced by the electronic effects of the existing substituents.
Electrophilic Aromatic Substitution (SEAr): The ester group (-O-C=O) is generally considered a deactivating group and a meta-director for electrophilic aromatic substitution due to its electron-withdrawing nature. wikipedia.org Conversely, the bromine atoms are also deactivating (due to their inductive effect) but are ortho, para-directing (due to their resonance effect). learncbse.inbyjus.com
In the case of the 2,4,6-tribromophenyl moiety, the three bromine atoms and the ester oxygen all possess lone pairs that can be donated to the ring via resonance. However, the ring is already heavily substituted and electronically deactivated by the four electron-withdrawing groups (three bromines and the ester group). The remaining unsubstituted positions (3 and 5) are meta to the ester group and ortho/para to the bromine atoms. The cumulative deactivating effect of the three bromine atoms makes further electrophilic substitution, such as nitration or further halogenation, extremely difficult and would require harsh reaction conditions. wikipedia.orgmasterorganicchemistry.com Any potential substitution would likely be slow and have low yields.
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to a good leaving group (like a halide). While the tribromophenyl ring has three halogen atoms that could potentially act as leaving groups, it lacks the strong activating groups necessary to facilitate SNAr. Therefore, substitution of the bromine atoms via a nucleophilic attack is considered mechanistically unfavorable under standard conditions.
Analysis of Addition and Elimination Reactions
Addition Reactions: Addition reactions across the aromatic rings of this compound are generally not favored. Such reactions would lead to the loss of aromaticity, which represents a significant energetic barrier. Catalytic hydrogenation at high pressures and temperatures could potentially reduce the phenyl rings, but this is an extreme condition that would likely cleave the ester bond as well.
Elimination Reactions: Elimination reactions are not directly applicable to the stable ester itself. However, they are relevant in the context of potential synthetic precursors. For example, if the 3-phenylpropanoate side chain were synthesized from a precursor like ethyl 3-chloro-3-phenylpropanoate, β-elimination could compete with substitution, leading to the formation of an α,β-unsaturated ester (an ethyl cinnamate (B1238496) derivative).
Free Radical Reactions and Their Mechanistic Implications
The 3-phenylpropanoate portion of the molecule contains a benzylic position (the carbon atom adjacent to the phenyl group), which is particularly susceptible to free radical reactions.
Free Radical Halogenation: Under initiation by UV light or a radical initiator like AIBN (azobisisobutyronitrile), the benzylic C-H bonds can undergo substitution with halogens (e.g., bromine). uchicago.edu The mechanism proceeds via a radical chain reaction:
Initiation: Homolytic cleavage of a halogen molecule (e.g., Br₂) or an initiator to produce radicals.
Propagation: A halogen radical abstracts a hydrogen atom from the benzylic position, forming a resonance-stabilized benzylic radical. This radical then reacts with another halogen molecule to form the halogenated product and a new halogen radical, which continues the chain.
Termination: Two radicals combine to terminate the chain.
The stability of the intermediate benzylic radical makes this position the most likely site for free radical attack. researchgate.netthermofisher.com Other types of radical reactions, such as those involving photoredox catalysis, could also potentially functionalize C-H bonds within the molecule under specific conditions. researchgate.netbeilstein-journals.org
Kinetic Studies of Synthesis and Degradation Processes
Comprehensive searches of scientific literature and chemical databases did not yield specific research findings or data tables concerning the kinetic studies of the synthesis and degradation processes of this compound. The synthesis of this specific ester, likely formed from the esterification of 2,4,6-Tribromophenol with 3-phenylpropanoic acid, has not been the subject of detailed kinetic investigation in the available literature.
Similarly, no studies detailing the degradation kinetics, such as hydrolysis or biodegradation, of this compound were found. While general principles of ester hydrolysis suggest that the rate would be influenced by factors such as pH, temperature, and the electronic effects of the tribrominated phenol group, specific rate constants, reaction orders, and activation energies for this compound have not been experimentally determined or reported.
Consequently, no data tables on the kinetic parameters for the synthesis or degradation of this compound can be provided. Further experimental research would be required to elucidate the reaction mechanisms and kinetics associated with this compound.
Advanced Spectroscopic Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution.
A ¹H NMR spectrum of 2,4,6-Tribromophenyl (B11824935) 3-phenylpropanoate would be expected to show distinct signals corresponding to the protons of the 3-phenylpropanoyl group and the 2,4,6-tribromophenyl ring.
3-Phenylpropanoyl Moiety: This part of the molecule contains a monosubstituted benzene (B151609) ring and an ethyl chain. The five protons on the phenyl ring would likely appear as a multiplet in the aromatic region, typically between δ 7.2 and 7.4 ppm. The two methylene (B1212753) groups (-CH₂CH₂-) would present as two triplets due to spin-spin coupling. The methylene group adjacent to the phenyl ring would be expected around δ 3.0 ppm, while the methylene group adjacent to the carbonyl group would be shifted further downfield, likely in the range of δ 2.8 to 3.2 ppm.
2,4,6-Tribromophenyl Moiety: The tribrominated phenyl ring has two equivalent protons at the 3- and 5-positions. These would give rise to a singlet in the aromatic region, expected to be significantly downfield due to the deshielding effect of the bromine atoms and the ester linkage, likely above δ 7.6 ppm.
The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule.
3-Phenylpropanoyl Moiety: The carbonyl carbon of the ester group would be the most deshielded, appearing around δ 170 ppm. The carbons of the phenyl ring would show signals in the aromatic region (δ 125-140 ppm). The two methylene carbons would be found in the aliphatic region, typically between δ 30 and 40 ppm.
2,4,6-Tribromophenyl Moiety: The carbon atoms directly bonded to bromine (C2, C4, C6) would be significantly shifted upfield compared to unsubstituted benzene, appearing in the range of δ 115-125 ppm. The carbon attached to the ester oxygen (C1) would be in the δ 145-150 ppm region, and the carbons at the 3 and 5 positions would be in the δ 130-135 ppm range.
To definitively assign the proton and carbon signals, two-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between the coupled protons in the 3-phenylpropanoyl chain, confirming the -CH₂CH₂- connectivity.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the carbon signals in both the aliphatic and aromatic regions.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing the connectivity across the ester linkage. Correlations would be expected between the protons of the methylene group adjacent to the carbonyl and the carbonyl carbon itself, as well as the carbons of the tribromophenyl ring. Similarly, correlations between the protons on the tribromophenyl ring and the carbonyl carbon would confirm the ester structure.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that identify the functional groups present in a molecule through their characteristic vibrational frequencies.
Carbonyl (C=O) Stretch: The most prominent feature in the IR spectrum would be a strong absorption band corresponding to the C=O stretching vibration of the ester group. This is typically observed in the region of 1735-1750 cm⁻¹.
C-O Stretch: The C-O stretching vibrations of the ester would appear as two bands, one for the C-O-C asymmetric stretch (around 1250-1150 cm⁻¹) and one for the symmetric stretch (around 1100-1000 cm⁻¹).
Aromatic C-H and C=C Stretches: The aromatic rings would show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
Aliphatic C-H Stretches: The methylene groups would exhibit C-H stretching vibrations just below 3000 cm⁻¹.
C-Br Stretch: The carbon-bromine stretching vibrations would be found in the fingerprint region of the spectrum, typically between 600 and 500 cm⁻¹.
Raman spectroscopy would provide complementary information, with the aromatic ring vibrations often showing strong signals.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of 2,4,6-Tribromophenyl 3-phenylpropanoate would be dominated by the absorptions of the two aromatic rings. The tribromophenyl chromophore would be expected to absorb at a longer wavelength than the simple phenyl chromophore due to the influence of the bromine and oxygen substituents. Typical π → π* transitions for substituted benzene rings occur in the 200-300 nm range.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
Molecular Ion Peak: The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the exact mass of the compound (C₁₅H₁₁Br₃O₂). Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br), this peak would appear as a characteristic cluster of peaks.
Fragmentation Pattern: Key fragmentation pathways would likely involve the cleavage of the ester bond. This would lead to the formation of a 3-phenylpropanoyl cation and a 2,4,6-tribromophenoxy radical, or a 2,4,6-tribromophenoxy cation and a 3-phenylpropanoyl radical. Further fragmentation of the 3-phenylpropanoyl fragment could lead to the formation of a tropylium (B1234903) ion (m/z 91), a common fragment for compounds containing a benzyl (B1604629) group. The tribromophenoxy fragment would also show a characteristic isotopic pattern.
Hyphenated Spectroscopic Techniques
Hyphenated analytical methods, which combine a separation technique with a spectroscopic detection technology, are indispensable for the detailed structural analysis of complex organic molecules. numberanalytics.comnih.gov These techniques are particularly valuable for the unambiguous identification and characterization of compounds in intricate matrices. The integration of chromatographic separation with spectroscopic detection provides a powerful tool for elucidating molecular structures. numberanalytics.com For a compound like this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) would be the primary methods for structural confirmation and analysis. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. libretexts.org In a hypothetical GC-MS analysis, this compound would first be separated from any impurities or reaction byproducts on a GC column. The choice of column would be critical to achieve good resolution. Following separation, the eluted compound would enter the mass spectrometer, where it would be ionized, typically by electron ionization (EI).
The resulting mass spectrum would be expected to show a molecular ion peak corresponding to the mass of the molecule. However, due to the presence of three bromine atoms, a characteristic isotopic pattern for the molecular ion would be observed, with significant M+2, M+4, and M+6 peaks due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. libretexts.org
The fragmentation of this compound in the mass spectrometer is predictable based on the functional groups present. libretexts.org Key fragmentation pathways would likely include:
Alpha-cleavage adjacent to the carbonyl group of the ester, which could lead to the formation of a tropylium ion or other stabilized carbocations. libretexts.org
Cleavage of the ester bond , resulting in fragments corresponding to the 2,4,6-tribromophenoxy radical and the 3-phenylpropanoyl cation.
McLafferty rearrangement , if sterically feasible, could occur within the 3-phenylpropanoate moiety. libretexts.org
Loss of bromine atoms from the tribromophenyl ring, leading to a series of lower mass fragments.
A predicted GC-MS analysis would yield a series of mass-to-charge ratio (m/z) values that can be used to piece together the structure of the original molecule.
Predicted GC-MS Fragmentation Data for this compound
| Predicted Fragment | m/z (approximate) | Description |
| [M]⁺ | 464/466/468/470 | Molecular ion peak cluster |
| [M-C₉H₉O]⁺ | 331/333/335 | Loss of the 3-phenylpropanoyl group |
| [C₉H₉O]⁺ | 133 | 3-phenylpropanoyl cation |
| [C₇H₇]⁺ | 91 | Tropylium ion from the phenylpropanoate side chain |
| [C₆H₂Br₃O]⁺ | 329/331/333 | Tribromophenoxy cation |
For less volatile derivatives or when analyzing mixtures that are not amenable to GC, Liquid Chromatography-Mass Spectrometry (LC-MS) would be the technique of choice. nih.gov LC-MS is particularly useful for the analysis of larger and more polar molecules. In this scenario, the compound would be separated using high-performance liquid chromatography (HPLC) and then introduced into the mass spectrometer. Softer ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would likely be employed to minimize fragmentation and preserve the molecular ion. nih.gov This would be particularly useful for accurately determining the molecular weight of the compound.
Tandem mass spectrometry (MS/MS) could also be employed to gain more detailed structural information. In an MS/MS experiment, the molecular ion of this compound would be selected and then subjected to collision-induced dissociation (CID) to generate a secondary fragmentation pattern. nih.gov This fragmentation pattern would provide further confirmation of the connectivity of the atoms within the molecule.
Crystallographic Studies and Solid State Analysis
Single Crystal X-ray Diffraction (SCXRD) for Molecular Structure Determination
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. mdpi.com This technique would provide the bond lengths, bond angles, and torsion angles of 2,4,6-Tribromophenyl (B11824935) 3-phenylpropanoate, offering unequivocal proof of its molecular structure. For instance, in a study of a different brominated compound, SCXRD revealed the molecule to crystallize in the monoclinic space group P21/c, providing detailed data on its cell parameters and the orientation of its constituent parts. researchgate.net Similar analysis on 2,4,6-Tribromophenyl 3-phenylpropanoate would be the first step in a comprehensive solid-state characterization. The successful growth of single crystals suitable for X-ray diffraction is a critical prerequisite for such an analysis. mdpi.com
| Crystallographic Parameter | Typical Data Obtained from SCXRD |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P21/c, Pna21 |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Precise measurements in Å and ° |
| Volume (V) | Calculated from cell parameters in ų |
| Z (molecules per unit cell) | Integer value |
| Calculated Density (Dc) | In g/cm³ |
| R-factor | Indicator of the quality of the structural model |
Analysis of Intermolecular Interactions in Crystal Packing
The way molecules pack in a crystal is dictated by a variety of intermolecular forces. Understanding these interactions is key to predicting and controlling the material's properties.
Halogen bonds (X···Y, where X is a halogen and Y is a Lewis base) are increasingly recognized as important directional interactions in crystal engineering. Given the presence of three bromine atoms, it is highly likely that Br···Br or Br···O interactions contribute significantly to the solid-state assembly of this compound. Studies on other brominated compounds have identified C-Br···π interactions as key in forming zigzag chains of molecules. nih.govresearchgate.net
| Interaction Type | Typical Percentage Contribution |
| H···H | 30-40% |
| C···H/H···C | 20-25% |
| Br···H/H···Br | 10-20% |
| O···H/H···O | 5-15% |
| Br···C/C···Br | 5-10% |
| C···C | 2-5% |
Polymorphism and Crystal Engineering Strategies
Polymorphism is the ability of a compound to exist in more than one crystalline form. mdpi.com Different polymorphs of the same compound can exhibit distinct physical properties. The potential for polymorphism in this compound is an important area of investigation, as factors like solvent of crystallization and temperature can influence which form is obtained. nih.gov Crystal engineering strategies, which involve the rational design of crystal structures based on an understanding of intermolecular interactions, could be employed to control the crystallization of this compound and potentially isolate different polymorphs with desired properties. mdpi.com For example, the introduction of flexible substituents has been shown to be a factor in inducing polymorphism. nih.gov
Studies of Solid-State Reactions Involving Analogues
Solid-state reactions of analogues to this compound, particularly those containing an unsaturated cinnamate (B1238496) moiety, have been a subject of significant research interest. These studies primarily focus on the photochemical [2+2] cycloaddition reaction, a topochemical transformation that is highly dependent on the crystal packing of the reactant molecules. The spatial arrangement of the molecules in the crystal lattice dictates the feasibility and stereochemistry of the resulting cyclobutane (B1203170) products.
A prominent area of investigation involves the photodimerization of cinnamic acid derivatives. digitellinc.com In the solution phase, such reactions often lead to a complex mixture of products due to cis-trans isomerization. However, in the solid state, the reaction can proceed with high regio- and diastereoselectivity. digitellinc.com The solid-state [2+2] cycloaddition is a key method for synthesizing cyclobutane compounds, which can be challenging to prepare through conventional organic synthesis.
One approach to control the solid-state reactivity is the use of covalent templates. For instance, 1,8-naphthalenediol has been utilized as a template to direct the homo- and heterodimerization of cinnamic acid derivatives. digitellinc.com This template holds the alkene groups of two cinnamic acid derivative molecules parallel to each other and at an appropriate distance, facilitating the [2+2] cycloaddition upon irradiation with UV light to yield β-truxinic acid derivatives as single diastereomers. digitellinc.com This method is also noted for its green chemistry aspects, as it is a solvent-free reaction with the potential for quantitative recovery of the template. digitellinc.com
The kinetics and mechanism of these solid-state reactions are also influenced by the composition of the crystal. Studies on solid solutions of 4-amino-cinnamic acid derivatives have shown that the reaction kinetics can be modulated by altering the solid solution composition. scilit.com These reactions can proceed as a single-crystal-to-single-crystal transformation, allowing for detailed structural analysis of the reaction progress. scilit.com
Furthermore, the [2+2] cycloaddition reaction has been employed to generate cyclobutane-based coordination polymers from metal complexes in the solid state. rsc.org This highlights the versatility of this reaction in creating advanced materials with potentially novel optical and magnetic properties. rsc.org The study of halogen-substituted phenyl cinnamate derivatives in [2+2] cycloaddition reactions is an ongoing area of research, with a focus on their single crystal structures, stereospecificity, and photomechanical behaviors. researchgate.net
The outcomes of these solid-state reactions are highly dependent on the specific analogues and the conditions employed. Below is a table summarizing the types of solid-state reactions observed in analogues of this compound.
| Analogue Type | Reaction Type | Key Findings | Resulting Products |
| Cinnamic Acid Derivatives | Template-directed [2+2] photodimerization digitellinc.com | Use of 1,8-naphthalenediol template ensures parallel alignment of double bonds, leading to high regio- and diastereocontrol. digitellinc.com | Symmetrical and unsymmetrical β-truxinic acid derivatives. digitellinc.com |
| 4-Amino-cinnamic Acid Solid Solutions | [2+2] photocycloaddition scilit.com | Reaction kinetics are influenced by the solid solution composition. scilit.com | Dimerized cyclobutane products. |
| Metal Complexes with Cinnamate Ligands | Solid-state polymerization via [2+2] cycloaddition rsc.org | Formation of crystalline coordination polymers containing cyclobutane rings. rsc.org | Cyclobutane-based coordination polymers. rsc.org |
| Halogen-Substituted Phenyl Cinnamates | [2+2] cycloaddition researchgate.net | Investigation of stereospecificity and photomechanical behavior. researchgate.net | Cyclobutane derivatives. researchgate.net |
Computational and Theoretical Chemistry
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Information regarding DFT calculations—a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems—is not available for 2,4,6-Tribromophenyl (B11824935) 3-phenylpropanoate. Therefore, the following subsections cannot be addressed:
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Landscapes
Molecular dynamics is a computer simulation method for analyzing the physical movements of atoms and molecules. No MD simulation studies have been published for 2,4,6-Tribromophenyl 3-phenylpropanoate. Therefore, it is not possible to discuss its dynamic behavior, conformational changes over time, or its interaction with other molecules in a simulated environment.
Due to the lack of specific research, no data tables or detailed findings can be generated for this compound.
Force Field Development and Parameterization for Advanced Simulation Studies
Specific force fields and their parameterization for this compound are not documented in existing literature. The development of accurate force fields is a critical prerequisite for conducting advanced molecular dynamics (MD) simulations to study the behavior of this compound in various environments.
The general workflow for developing force field parameters for a novel molecule like this compound would involve a multi-step process. This process typically begins with quantum mechanical (QM) calculations to obtain a reliable description of the molecule's potential energy surface. frontiersin.orgnih.gov
Key steps in the parameterization process would include:
Geometry Optimization: Obtaining the equilibrium geometry of the molecule using high-level QM methods.
Derivation of Bonded Parameters:
Bond Stretching and Angle Bending: Parameters for bond lengths and angles are often derived by fitting to the potential energy surface around the equilibrium geometry.
Torsional Potentials: Dihedral angle parameters are crucial for describing the conformational flexibility of the molecule. These are typically determined by scanning the potential energy surface along each rotatable bond and fitting the resulting energy profile.
Derivation of Non-bonded Parameters:
Partial Atomic Charges: These are determined by fitting to the electrostatic potential (ESP) calculated from the QM wavefunction. Methods like Restrained Electrostatic Potential (RESP) are commonly used to ensure transferability and avoid unphysically large charges. frontiersin.org
Lennard-Jones Parameters: These describe the van der Waals interactions and are often adapted from existing general force fields like GAFF (General Amber Force Field) or CGenFF (CHARMM General Force Field) and refined to reproduce experimental data such as density and heat of vaporization, if available. frontiersin.org
Once a complete set of parameters is developed, it must be validated by performing MD simulations and comparing the results with available experimental data or high-level QM calculations. For this compound, this could involve simulating its behavior in different solvents or in a condensed phase to predict properties like diffusion coefficients or interaction energies with other molecules.
Table 2: General Workflow for Force Field Parameterization of this compound
| Step | Description | Computational Tools |
| 1. Quantum Mechanical Calculations | Geometry optimization and calculation of the electrostatic potential at a high level of theory (e.g., MP2 or DFT with an appropriate basis set). | Gaussian, ORCA, etc. |
| 2. Charge Derivation | Fitting of partial atomic charges to the QM electrostatic potential. | Antechamber (for AMBER), various charge fitting utilities. |
| 3. Parameter Assignment | Initial assignment of bonded and Lennard-Jones parameters from a general force field. | AMBER tools, CHARMM-GUI. |
| 4. Parameter Refinement | Adjustment of dihedral and other parameters to reproduce QM potential energy scans or experimental data. | Parameter fitting software (e.g., Force Field Toolkit). |
| 5. Validation | Molecular dynamics simulations to compare simulated properties (e.g., density, conformational preferences) with experimental or QM data. | GROMACS, AMBER, CHARMM, NAMD. |
Degradation Pathways and Environmental Fate
Hydrolytic Degradation Mechanisms and Products
The initial and one of the most significant degradation steps for 2,4,6-Tribromophenyl (B11824935) 3-phenylpropanoate in the environment is the hydrolysis of its ester bond. This reaction, which can be catalyzed by either acids or bases, results in the cleavage of the molecule into its two primary components: 2,4,6-tribromophenol (B41969) (TBP) and 3-phenylpropanoic acid. libretexts.orgchemguide.co.uk
The hydrolysis of phenyl esters, such as 2,4,6-Tribromophenyl 3-phenylpropanoate, is a well-documented chemical process. stanford.edursc.orgacs.orgacs.orgacs.org Under environmental conditions, this reaction can occur abiotically in water and soil. Basic conditions generally favor the hydrolysis of esters with good leaving groups, such as the tribromophenoxy group in this compound. stanford.edu The reaction with water itself is typically slow but is catalyzed by the presence of dilute acids or bases. chemguide.co.uk
The primary products of this hydrolytic cleavage are:
2,4,6-Tribromophenol (TBP): A well-known brominated flame retardant and pesticide.
3-Phenylpropanoic Acid: Also known as hydrocinnamic acid, an organic compound that can be utilized by various microorganisms.
The subsequent environmental fate and transformation of this compound are therefore dependent on the individual degradation pathways of these two hydrolysis products.
Photodegradation Pathways and Identification of Photoproducts
Once formed through hydrolysis, 2,4,6-tribromophenol is susceptible to photodegradation, particularly under UV irradiation. Studies on the phototransformation of TBP in aqueous solutions have shown that the process generally follows pseudo-first-order kinetics. The degradation rate can be influenced by environmental factors such as pH and the presence of other substances like iron ions (Fe³⁺) and nitrite (B80452) (NO₂⁻), which can enhance the rate of transformation.
The primary photodegradation mechanism for TBP is hydrodebromination, which involves the removal of bromine atoms from the aromatic ring. This leads to the formation of various lesser-brominated phenols. Additionally, photodimerization can occur, resulting in the formation of more complex compounds.
A study on the phototransformation of TBP identified several photoproducts, which are detailed in the table below.
| Photoproduct | Formation Pathway |
|---|---|
| Dihydroxylated dibromobenzene compounds (di-OH-DBB) | Hydrodebromination |
| Hydroxylated polybrominated diphenyl ethers (OH-PBDEs) | Photodimerization |
| Dihydroxylated polybrominated biphenyls (di-OH-PBBs) | Photodimerization |
Biodegradation by Microorganisms and Enzymatic Processes
The biodegradation of this compound is a two-fold process focusing on the breakdown of its hydrolysis products, 2,4,6-tribromophenol and 3-phenylpropanoic acid, by various microorganisms.
Microbial Metabolic Pathways for 3-Phenylpropionate Degradation
3-Phenylpropanoic acid (3-PPA) can serve as a carbon and energy source for a variety of bacteria. Several metabolic pathways for its degradation have been elucidated.
For instance, in Escherichia coli K12, the degradation of 3-PPA is initiated by a dioxygenase that attacks the aromatic ring at the 2 and 3 positions. This leads to the formation of a dihydrodiol, which is then rearomatized to 2,3-dihydroxyphenylpropionate. Subsequent meta-cleavage of the ring directs the resulting catabolites into the central metabolic pathways of the cell.
In the halophilic archaeon Haloferax sp. D1227, the degradation of 3-PPA follows a different route. It involves the initial shortening of the side chain by a mechanism similar to fatty acid beta-oxidation, leading to the formation of benzoyl-CoA. This is then followed by the degradation of the aromatic ring via a gentisate pathway. uni-due.de
A study involving Sphingopyxis granuli RW412 showed that the main pathway for 3-PPA degradation involves its conversion to cinnamic acid. tandfonline.com
The table below summarizes some of the known microbial degradation pathways for 3-phenylpropanoic acid.
| Microorganism | Key Degradation Steps | Major Intermediates |
|---|---|---|
| Escherichia coli K12 | Dioxygenation, rearomatization, meta-cleavage | 2,3-dihydroxyphenylpropionate |
| Haloferax sp. D1227 | Side-chain shortening (β-oxidation like), gentisate pathway | Cinnamic acid, benzoic acid, gentisic acid |
| Sphingopyxis granuli RW412 | Conversion to cinnamic acid | Cinnamic acid |
Enzymatic Debromination of Tribromophenol Derivatives (e.g., Oxidative, Hydrolytic)
The biodegradation of 2,4,6-tribromophenol is critically dependent on enzymatic debromination, which is the removal of bromine atoms from the phenolic ring. This step is essential for detoxifying the compound and allowing for further degradation. Both oxidative and hydrolytic debromination mechanisms have been identified in microorganisms.
In a notable study, the bacterium Cupriavidus sp. CNP-8 was found to degrade TBP through a novel pathway involving consecutive oxidative and hydrolytic debromination. nih.gov This process is mediated by a two-component FAD-dependent monooxygenase, HnpAB. The enzymatic reaction results in the formation of 6-bromo-1,2,4-benzenetriol (BBT), which is then a substrate for ring cleavage by the enzyme HnpC. nih.gov
Other bacteria, such as Rhodococcus and Pseudomonas species, have also been shown to degrade TBP, often requiring a co-substrate like glucose or succinate (B1194679) to support microbial growth and enzymatic activity. researchgate.net
Environmental Persistence and Transformation Studies
The environmental persistence of this compound is intrinsically linked to the stability of its hydrolysis product, 2,4,6-tribromophenol. TBP is known to be a persistent environmental pollutant due to the stability of the brominated aromatic ring. researchgate.net
Studies on the fate of TBP in soil have shown that it can be mineralized to CO₂, transformed into other products, and form non-extractable residues (NERs). The rate of transformation is significantly influenced by the redox conditions of the soil, with faster degradation observed under oxic (oxygen-rich) conditions compared to anoxic (oxygen-poor) conditions. A shift from anoxic to oxic conditions can boost the transformation rate. A significant portion of TBP can become bound to soil organic matter, specifically humic and fulvic acids, contributing to its persistence in the soil matrix.
Chemical Derivatization and Analogue Synthesis for Research Applications
Targeted Functionalization for Enhanced Analytical Performance
For the purpose of analytical chemistry, the targeted functionalization of 2,4,6-tribromophenyl (B11824935) 3-phenylpropanoate can overcome challenges associated with its detection and quantification at trace levels. Derivatization strategies are often employed to improve the compound's response to various analytical techniques.
In spectroscopic analysis, derivatization can be used to introduce a chromophore or fluorophore into the molecule, thereby enhancing its molar absorptivity and enabling more sensitive detection by UV-Vis or fluorescence spectroscopy. For a compound like 2,4,6-tribromophenyl 3-phenylpropanoate, which already possesses aromatic rings, derivatization might focus on modifying the phenylpropanoate moiety. For instance, introducing a nitro group onto the phenyl ring of the 3-phenylpropanoate portion would create a new chromophore, potentially shifting the absorption maximum to a longer wavelength and increasing its intensity.
Another approach involves the hydrolysis of the ester bond to yield 2,4,6-tribromophenol (B41969) and 3-phenylpropanoic acid. The resulting phenol (B47542) can then be reacted with a variety of reagents to produce highly colored or fluorescent derivatives. nih.gov For example, coupling with a diazonium salt would form an azo dye, which is intensely colored and can be quantified using visible spectrophotometry.
Table 1: Potential Derivatization Reactions for Enhanced Spectroscopic Analysis
| Derivatization Strategy | Reagent | Target Moiety | Expected Spectroscopic Change |
| Nitration | Nitrating mixture (HNO₃/H₂SO₄) | Phenyl ring of 3-phenylpropanoate | Introduction of a chromophore, red shift in λmax |
| Azo coupling (post-hydrolysis) | Diazonium salt | 2,4,6-Tribromophenol | Formation of a highly colored azo dye |
| Dansylation (post-hydrolysis) | Dansyl chloride | 2,4,6-Tribromophenol | Introduction of a fluorescent tag |
In the context of chromatography, particularly gas chromatography (GC), derivatization is often necessary for non-volatile or polar compounds. nih.govmdpi.com While this compound is relatively non-polar, its thermal stability can be a concern in GC analysis. Derivatization can improve its volatility and thermal stability, leading to better peak shapes and reduced degradation in the injector and column. birmingham.ac.uk
A common strategy for compounds containing phenolic groups, which could be obtained through hydrolysis of the ester, is silylation. birmingham.ac.uk Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can convert the hydroxyl group of 2,4,6-tribromophenol into a trimethylsilyl (B98337) ether. This derivative is more volatile and thermally stable, making it more amenable to GC-MS analysis.
For liquid chromatography (LC), derivatization can be employed to enhance detection by introducing a UV-active or fluorescent tag, similar to the strategies for spectroscopic analysis. This is particularly useful when using detectors with high sensitivity and selectivity, such as fluorescence detectors or mass spectrometers.
Table 2: Derivatization Techniques for Chromatographic Analysis
| Technique | Derivatizing Agent | Analyte Form | Purpose |
| Silylation | BSTFA, MSTFA | Hydrolyzed (2,4,6-Tribromophenol) | Increase volatility and thermal stability for GC |
| Acylation | Acetic anhydride (B1165640), Trifluoroacetic anhydride | Hydrolyzed (2,4,6-Tribromophenol) | Improve chromatographic properties and detector response |
| Alkylation | Diazomethane, Alkyl halides | Hydrolyzed (2,4,6-Tribromophenol) | Enhance volatility and stability for GC |
Synthesis of Structural Analogues and Homologues of this compound
The synthesis of structural analogues and homologues of this compound is crucial for structure-activity relationship (SAR) studies. By systematically altering the structure of the parent compound, researchers can identify the key molecular features responsible for its biological activity or other properties.
Analogues can be synthesized by modifying either the phenolic or the carboxylic acid portion of the molecule. For example, the number and position of the bromine atoms on the phenyl ring could be varied to produce a series of brominated phenyl 3-phenylpropanoates. This would allow for an investigation into how the degree and pattern of bromination affect the compound's properties. researchgate.net
Homologues could be synthesized by extending the carbon chain of the 3-phenylpropanoate moiety. For instance, using 4-phenylbutanoic acid or 5-phenylpentanoic acid in the esterification reaction with 2,4,6-tribromophenol would yield higher homologues. These studies can provide insights into the spatial requirements of the compound's binding site in a biological system.
The general synthetic route to these analogues and homologues would involve the esterification of the corresponding brominated phenol with the desired carboxylic acid or its activated derivative (e.g., acyl chloride). rsc.org
Table 3: Examples of Structural Analogues and Homologues
| Compound Type | Modification | Example Structure |
| Analogue | Altered bromination pattern | 2,4-Dibromophenyl 3-phenylpropanoate |
| Analogue | Different substituent on the phenyl ring | 2,4,6-Trichlorophenyl 3-phenylpropanoate |
| Homologue | Extended acid chain | 2,4,6-Tribromophenyl 4-phenylbutanoate |
| Analogue | Modified acid structure | 2,4,6-Tribromophenyl cinnamate (B1238496) |
Chemoenzymatic and Enzymatic Approaches for Stereoselective Derivatization
When chirality is a factor, as may be the case for derivatives of this compound, chemoenzymatic and enzymatic methods offer a powerful tool for stereoselective synthesis. nih.gov For instance, if a chiral center is introduced into the 3-phenylpropanoate moiety, enzymes such as lipases can be used to selectively catalyze the esterification or hydrolysis of one enantiomer, leading to a kinetic resolution of the racemic mixture. nih.gov
This approach is particularly valuable for producing enantiomerically pure compounds for biological testing, as the different enantiomers may exhibit distinct pharmacological or toxicological profiles. Lipases are known for their broad substrate specificity and their ability to function in organic solvents, making them well-suited for the synthesis of complex organic molecules. nih.gov
An example of a chemoenzymatic approach would be the lipase-catalyzed transesterification of this compound with a chiral alcohol, resulting in the formation of two diastereomeric esters that could then be separated chromatographically.
Isotope Labeling Strategies for Mechanistic and Quantitative Studies
Isotope labeling is an indispensable technique for tracing the metabolic fate of a compound and for use as an internal standard in quantitative mass spectrometry-based analysis. nih.gov For this compound, stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O) can be incorporated into the molecule.
Deuterium labeling of the phenyl rings can be achieved through acid-catalyzed hydrogen-deuterium exchange using deuterated solvents. nih.govmdpi.com Alternatively, deuterated starting materials, such as deuterated 3-phenylpropanoic acid, can be used in the synthesis. The introduction of deuterium atoms increases the molecular weight of the compound, allowing it to be distinguished from its unlabeled counterpart by mass spectrometry. princeton.edu
Carbon-13 labeled compounds are often synthesized from ¹³C-labeled precursors. For example, the ester carbonyl group could be labeled by using 3-phenylpropanoic acid with a ¹³C-labeled carboxyl group. These labeled analogues are invaluable for metabolic studies, as they allow for the unambiguous identification of metabolites by tracking the isotopic label. thieme-connect.de
Table 4: Isotope Labeling Strategies
| Isotope | Labeling Position | Synthetic Method | Application |
| ²H (Deuterium) | Aromatic rings | H-D exchange with D₂O/D₂SO₄ | Metabolite tracking, internal standard |
| ¹³C | Carbonyl carbon of ester | Synthesis from ¹³C-labeled 3-phenylpropanoic acid | Mechanistic studies, quantitative analysis |
| ¹⁸O | Carbonyl oxygen of ester | Esterification using H₂¹⁸O | Elucidation of reaction mechanisms |
Potential Research Applications and Materials Science Perspectives
Role in Advanced Organic Materials Development
The incorporation of heavy atoms like bromine into organic molecules can significantly alter their physical and chemical properties, making them suitable for specialized applications.
Brominated compounds are widely recognized for their flame-retardant properties. When integrated into polymers, they can release bromine radicals at high temperatures, which interrupt the radical chain reactions of combustion in the gas phase. The 2,4,6-tribromophenyl (B11824935) group in the target molecule could confer fire resistance to various polymeric materials. For instance, related compounds like 2,4,6-tribromophenyl acrylate (B77674) have been used as additives in plastics, coatings, and resins to enhance fire retardancy. polysciences.com
Furthermore, the phenylpropanoate portion of the molecule could act as a plasticizer or a compatibilizer within a polymer matrix, potentially improving the mechanical properties and processability of the composite material. The development of polymer composites often involves blending different materials to achieve a desired combination of properties, such as mechanical strength, thermal stability, and specialized functionalities. researchgate.netnih.gov
Table 1: Potential Polymer Systems for Integration
| Polymer Type | Potential Benefit of Integration | Related Compound Example |
|---|---|---|
| Polypropylene | Flame retardancy | 2,3-dibromopropyl-2,4,6-tribromophenyl ether wikipedia.org |
| Polystyrene | Flame retardancy, improved thermal stability | 2,4,6-tribromophenyl acrylate polysciences.com |
| Epoxy Resins | Enhanced fire resistance for electronic applications | N-(2,4,6-Tribromophenyl)maleimide google.com |
| Polyamides | Flame retardancy and modified mechanical properties | General brominated flame retardants researchgate.net |
The aromatic nature of both the tribromophenyl and phenyl groups suggests that 2,4,6-tribromophenyl 3-phenylpropanoate could be investigated for applications in organic electronics. The ability to form ordered structures in thin films is crucial for the performance of organic electronic devices. While specific data on this compound is lacking, the broader class of functionalized aromatic molecules is a cornerstone of organic electronics research.
The presence of the ester group and the flexible propanoyl chain might influence the molecule's solubility and film-forming properties, which are critical for device fabrication. The high electron density of the tribrominated ring could also play a role in charge transport or blocking layers within organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
In the context of energy applications, materials capable of efficient charge separation and transport are highly sought after. The donor-acceptor character that could arise from the interaction between the electron-rich phenyl groups and the electron-withdrawing tribromophenyl moiety might be explored for applications in organic solar cells. However, without experimental data, this remains a theoretical consideration.
Contributions to Supramolecular Chemistry and Crystal Engineering
The study of how molecules interact to form larger, ordered structures is the focus of supramolecular chemistry and crystal engineering. The structure of this compound contains several features that could direct its self-assembly. These include the potential for halogen bonding (involving the bromine atoms), π-π stacking (between the aromatic rings), and dipole-dipole interactions.
Understanding the crystal structure of this compound would provide valuable insights into the intermolecular forces at play and could guide the design of new materials with specific packing motifs and, consequently, desired properties. For example, the controlled arrangement of molecules in a crystal can influence its optical and electronic properties.
Catalysis and Reactivity Enhancement Studies
While a direct catalytic role for this compound is not immediately apparent, it could serve as a substrate or a precursor in various chemical reactions. The bromine atoms on the phenyl ring are potential sites for cross-coupling reactions, such as Suzuki or Stille couplings, which are powerful methods for forming new carbon-carbon bonds. google.com This would allow for the synthesis of more complex molecules and polymers with tailored properties.
The ester linkage could also be a site for catalytic hydrolysis or transesterification reactions, potentially allowing the molecule to be used in controlled release applications or as a building block in dynamic combinatorial chemistry.
Conclusion and Future Research Directions
Current Gaps and Challenges in the Comprehensive Understanding of 2,4,6-Tribromophenyl (B11824935) 3-phenylpropanoate
A thorough review of scientific databases and literature reveals a primary and overarching challenge: the absence of dedicated studies on 2,4,6-tribromophenyl 3-phenylpropanoate. This scarcity of information forms the basis of our current limited understanding and points to several key gaps:
Fundamental Physicochemical Data: There is no readily available, experimentally determined data for the fundamental properties of this compound, such as its melting point, boiling point, solubility, and spectroscopic data (NMR, IR, MS). While the properties of TBP are known, these cannot be directly extrapolated to its ester. sigmaaldrich.comnih.gov
Synthesis and-Yield Optimization: Although general esterification methods are well-established in organic chemistry, specific synthesis routes for this compound, including optimized reaction conditions, catalysts, and purification methods, are not documented. orgsyn.orgalfa-chemistry.com Challenges would likely involve managing the reactivity of the starting materials and avoiding unwanted side reactions.
Environmental Fate and Behavior: Studies on TBP indicate its presence in various environmental compartments and its potential for biotransformation. sigmaaldrich.comnih.gov The environmental persistence, mobility, and degradation pathways of this compound are completely unknown. Research is needed to understand if it degrades back to TBP and 3-phenylpropanoic acid, and what the environmental impact of these potential degradation products might be.
Potential Applications: While a related compound, 2,4,6-tribromophenyl caproate, has been identified as a potential anti-fungal agent, the biological activity and potential applications of this compound have not been explored.
Emerging Methodologies and Technologies for Future Research
Future research to fill the knowledge gaps surrounding this compound can benefit from a range of modern analytical and research technologies:
Advanced Analytical Techniques: For the characterization and quantification of this compound, advanced chromatographic and spectrometric methods would be essential. Techniques like high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) would be crucial for its detection in various matrices. nih.gov For trace-level analysis, innovative sample preparation techniques like solid-phase microextraction (SPME) could be employed.
High-Throughput Screening (HTS): To assess the potential biological activity of this compound, HTS assays could be used to rapidly screen the compound against a wide range of biological targets. This could efficiently identify any potential therapeutic or toxicological effects.
Computational Modeling and In Silico Studies: In the absence of experimental data, computational methods can provide initial predictions of the physicochemical properties, toxicity, and environmental fate of this compound. Quantitative Structure-Activity Relationship (QSAR) models, for instance, could offer preliminary insights into its potential for bioaccumulation and toxicity based on its chemical structure.
Mechanistic Toxicology Studies: Should initial screening indicate biological activity, further investigation using "omics" technologies (genomics, proteomics, metabolomics) could elucidate the mechanisms of action and any potential adverse outcome pathways.
Interdisciplinary Research Opportunities and Collaborations
The study of a novel or under-researched compound like this compound inherently calls for interdisciplinary collaboration. The following areas represent significant opportunities for synergistic research:
Synthetic Chemistry and Chemical Engineering: Collaboration between synthetic organic chemists and chemical engineers would be vital for developing and scaling up an efficient and economically viable synthesis process for this compound. This would involve not only optimizing the chemical reaction but also designing a safe and sustainable production method.
Environmental Science and Ecotoxicology: Environmental scientists could investigate the occurrence, fate, and transport of the compound in various environmental media, while ecotoxicologists could assess its impact on different trophic levels of ecosystems. This collaboration would be crucial for a comprehensive environmental risk assessment.
Toxicology and Public Health: Toxicologists are needed to determine the potential health risks associated with exposure to this compound. Collaboration with public health researchers would then be necessary to translate these findings into risk management strategies and public health advisories if the compound is found to be of concern.
Materials Science: Given that TBP is a precursor to flame retardants, materials scientists could explore the potential of this compound as a novel flame retardant or as a plasticizer in polymer formulations. This would involve assessing its performance characteristics and its leaching potential from materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
